molecular formula C9H5Cl2N B1298317 4,6-Dichloroquinoline CAS No. 4203-18-3

4,6-Dichloroquinoline

Cat. No.: B1298317
CAS No.: 4203-18-3
M. Wt: 198.05 g/mol
InChI Key: JZGUMSTXLPEMFW-UHFFFAOYSA-N
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Description

4,6-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the quinoline ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4,6-Dichloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly antimalarial drugs.

    Industry: This compound is used in the production of agrochemicals and dyes.

Safety and Hazards

4,6-Dichloroquinoline is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

4,6-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of this compound are the Plasmodium parasites , which are responsible for causing malaria . The compound interacts with the parasites, inhibiting their growth and proliferation .

Mode of Action

The mode of action of this compound is similar to that of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known to inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . The compound’s interaction with its targets results in significant growth inhibition of both sensitive strains of Plasmodium falciparum .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the life cycle of the Plasmodium parasites . The compound interferes with the parasites’ ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

Pharmacokinetics

These compounds are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the Plasmodium parasites’ life cycle . By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in a significant reduction in the parasite population, alleviating the symptoms of malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against malaria vectors can be affected by the prevalence and resistance patterns of the local Plasmodium parasite populations . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloroquinoline can be synthesized through several methods. One common method involves the cyclization of 3-chloroaniline with diethyl ethoxy methylene malonate, followed by hydrolysis, decarboxylation, and chlorination. The steps are as follows:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

  • Hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution.
  • Decarboxylation to produce 4-hydroxy-7-chloroquinoline.
  • Chlorination using phosphorus oxychloride to obtain this compound crude products.
  • Refining to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions are reactive and can be replaced by nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides. The reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as aminoquinolines, thioquinolines, and alkoxyquinolines can be formed.

    Oxidation and Reduction Products: These reactions can yield quinoline derivatives with altered oxidation states.

Comparison with Similar Compounds

4,6-Dichloroquinoline can be compared with other similar compounds such as:

    4,7-Dichloroquinoline: This compound has chlorine atoms at the 4th and 7th positions.

    4-Chloroquinoline: With only one chlorine atom at the 4th position, this compound has distinct chemical behavior and applications.

    2,6-Dichloroquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

4,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUMSTXLPEMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359074
Record name 4,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-18-3
Record name 4,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

From 93.6 g of 6-chloro-4-hydoxyquinoline and 200 ml of phosphorus oxychloride reacted in a manner similar to that described in Example 2(b) there was obtained 63.6 g of the above named compound as white needles, mp 101°-104°.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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